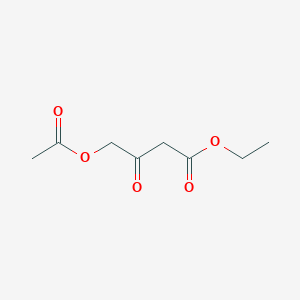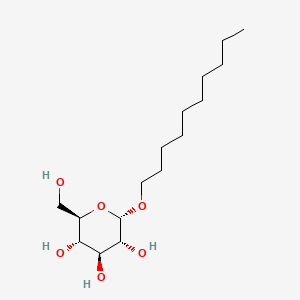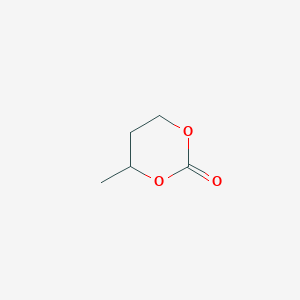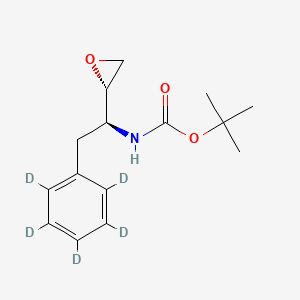
Ethyl 4-acetoxyacetoacetate
概要
説明
Ethyl 4-acetoxyacetoacetate is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>O<sub>5</sub>. It belongs to the class of β-keto esters and is commonly used in organic synthesis due to its versatile reactivity and functional groups. The compound is a colorless liquid with a fruity odor.
Synthesis Analysis
The synthesis of ethyl 4-acetoxyacetoacetate involves the reaction of ethyl acetoacetate with acetic anhydride or acetyl chloride. The acetoacetate group undergoes acetylation, resulting in the formation of the desired compound. This reaction is typically carried out under mild conditions and yields moderate to good yields.
Molecular Structure Analysis
The molecular structure of ethyl 4-acetoxyacetoacetate consists of three key functional groups:
- Acetoacetate Group : The central β-keto ester moiety contains two carbonyl groups (C=O) and an α-carbon that is adjacent to both carbonyl groups.
- Ethoxy Group : The ethyl group attached to the α-carbon provides the compound’s name.
- Acetoxy Group : The acetoxy group (O-C(O)-CH<sub>3</sub>) is attached to the β-carbon, resulting in the acetoxyacetoacetate functionality.
Chemical Reactions Analysis
- Hydrolysis : Ethyl 4-acetoxyacetoacetate can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid and ethanol.
- Decarboxylation : Upon heating, the compound undergoes decarboxylation, leading to the formation of acetoacetone.
- Condensation Reactions : Ethyl 4-acetoxyacetoacetate participates in various condensation reactions, such as the Claisen condensation, Michael addition, and Knoevenagel condensation.
Physical And Chemical Properties Analysis
- Melting Point : Ethyl 4-acetoxyacetoacetate has a melting point of approximately 40–42°C.
- Boiling Point : The compound boils around 160–165°C.
- Solubility : It is soluble in common organic solvents like ethanol, acetone, and chloroform.
- Stability : The compound is stable under normal storage conditions.
Safety And Hazards
- Flammability : Ethyl 4-acetoxyacetoacetate is flammable; handle it with care.
- Irritant : It may cause skin and eye irritation.
- Toxicity : While acute toxicity is low, prolonged exposure should be avoided.
将来の方向性
Research on ethyl 4-acetoxyacetoacetate continues to explore its applications in organic synthesis, drug development, and materials science. Investigating novel reactions and optimizing its use in specific transformations remains an exciting avenue for future studies.
特性
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxyacetoacetate | |
CAS RN |
35594-15-1 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)









![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)


